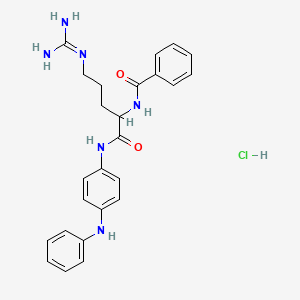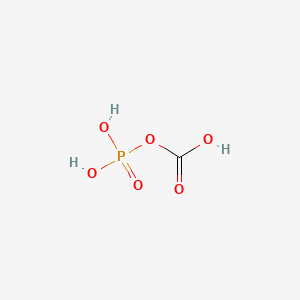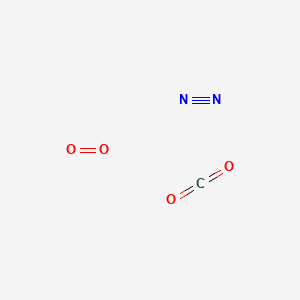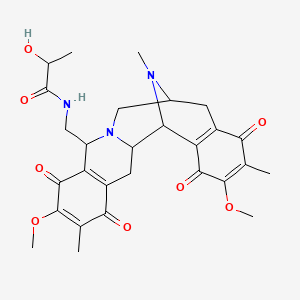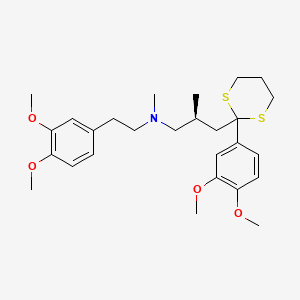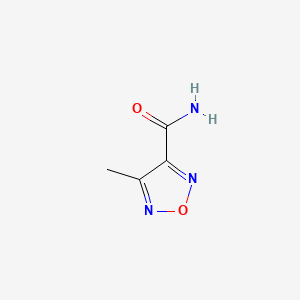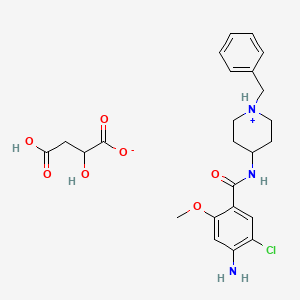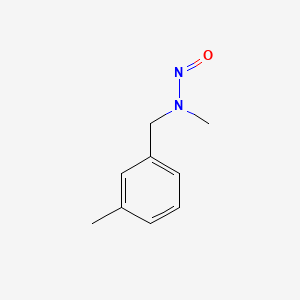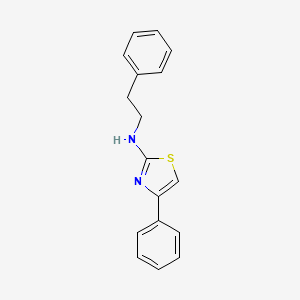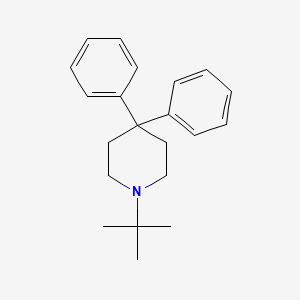
Budipin
Übersicht
Beschreibung
Budipine, known by its IUPAC name 1-tert-butyl-4,4-diphenylpiperidine, is an antiparkinsonian agent marketed under the brand name Parkinsan. It is primarily used for the treatment of Parkinson’s disease. Budipine is believed to act as an N-methyl-D-aspartate receptor antagonist and also promotes the synthesis of dopamine .
Wissenschaftliche Forschungsanwendungen
Budipine has a wide range of scientific research applications:
Biology: Research focuses on its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Budipine is primarily used in the treatment of Parkinson’s disease.
Industry: Budipine’s chemical stability and efficacy make it a candidate for further pharmaceutical development.
Wirkmechanismus
Target of Action
Budipine, an antiparkinson agent, primarily targets the dopaminergic system . It facilitates dopamine (DA) release, inhibits monoamine oxidase type B (MAO-B), and stimulates aromatic L-amino acid decarboxylase (AADC) . These targets play a crucial role in enhancing endogenous dopaminergic activity .
Mode of Action
Budipine’s mode of action is multifaceted. Its primary action is an indirect dopaminergic effect, achieved by facilitating dopamine release, inhibiting MAO-B, and stimulating AADC . This results in enhanced endogenous dopaminergic activity . Additionally, budipine acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) type glutamate receptor . This counteracts increased excitatory glutamatergic activity .
Biochemical Pathways
Budipine influences several biochemical pathways. It enhances the dopaminergic pathway by facilitating dopamine release and inhibiting its reuptake . It also stimulates AADC, which is responsible for the synthesis of dopamine . Furthermore, budipine acts on the glutamatergic pathway by antagonizing the NMDA receptor , thereby reducing excitatory glutamatergic activity .
Pharmacokinetics
It is known that budipine is a substrate of p-glycoprotein (p-gp), which mediates its uptake into the brain .
Result of Action
The molecular and cellular effects of budipine’s action include increased brain content of dopamine, norepinephrine, serotonin, and histamine . It also reduces MPP+ toxicity in the nigrostriatal system of mice . These effects contribute to its therapeutic action in Parkinson’s disease .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Budipine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It facilitates the release of dopamine, inhibits monoamine oxidase type B (MAO-B), and stimulates aromatic L-amino acid decarboxylase (AADC) . Additionally, budipine acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) type glutamate receptor . These interactions contribute to its ability to enhance endogenous dopaminergic activity and counteract increased excitatory glutamatergic activity.
Cellular Effects
Budipine influences various types of cells and cellular processes. It has been shown to increase the levels of biogenic amines in the nucleus caudatus and the whole brain . This increase is not due to monoamine oxidase or catechol O-methyltransferase inhibition but is suggested to be a result of reuptake inhibition . Budipine also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the release of neurotransmitters such as dopamine, noradrenaline, and serotonin .
Molecular Mechanism
The molecular mechanism of budipine involves several key actions. It facilitates dopamine release, inhibits monoamine oxidase type B, and stimulates aromatic L-amino acid decarboxylase . Budipine also acts as an antagonist at the NMDA type glutamate receptor, counteracting increased excitatory glutamatergic activity . Additionally, it exhibits antimuscarinic action and inhibits striatal gamma-aminobutyric acid (GABA) release . These combined actions help restore dopamine levels in the striatum and positively influence secondary changes in other neurotransmitter systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of budipine have been observed to change over time. Budipine’s stability and degradation have been studied, with findings indicating that it maintains its activity over extended periods . Long-term effects on cellular function have also been observed, including sustained increases in biogenic amine levels and modulation of neurotransmitter release .
Dosage Effects in Animal Models
The effects of budipine vary with different dosages in animal models. At therapeutic doses, budipine enhances dopaminergic activity and modulates neurotransmitter release . At higher doses, it may exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
Budipine is involved in several metabolic pathways, interacting with enzymes such as monoamine oxidase type B and aromatic L-amino acid decarboxylase . These interactions influence metabolic flux and metabolite levels, contributing to its overall pharmacological profile. Budipine’s effects on neurotransmitter metabolism are particularly significant in the context of Parkinson’s disease therapy .
Transport and Distribution
Budipine is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall activity and function. Budipine’s ability to cross the blood-brain barrier is a critical factor in its therapeutic efficacy .
Subcellular Localization
The subcellular localization of budipine is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that budipine exerts its effects at the appropriate sites within cells, contributing to its overall pharmacological profile.
Vorbereitungsmethoden
Budipine can be synthesized from 1-tert-butyl-4-piperidone by treatment with benzene in the presence of triflic acid. This method yields a 99% product . Another synthetic route involves the preparation of 4-phenyl-1-tert-butyl-4-piperidinol, followed by the formation of 1-tert-butyl-3-benzoyl-4-phenyl-4-piperidinol .
Analyse Chemischer Reaktionen
Budipine undergoes various chemical reactions, including:
Reduction: Reduction reactions involving Budipine are less common.
Substitution: Budipine can undergo substitution reactions, particularly involving its piperidine ring.
Common reagents used in these reactions include triflic acid for synthesis and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Budipine is unique compared to other antiparkinsonian drugs due to its multiple mechanisms of action. Similar compounds include:
Amantadine: Another N-methyl-D-aspartate receptor antagonist used in Parkinson’s disease treatment.
Biperiden: An antimuscarinic agent used to treat Parkinson’s disease.
Levodopa: A precursor to dopamine used in Parkinson’s disease treatment.
Budipine’s combination of dopaminergic, antimuscarinic, and N-methyl-D-aspartate receptor antagonistic properties makes it distinct from these compounds .
Eigenschaften
IUPAC Name |
1-tert-butyl-4,4-diphenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHLUZAFSSMXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63661-61-0 (hydrochloride) | |
| Record name | Budipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20206709 | |
| Record name | Budipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57982-78-2 | |
| Record name | Budipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57982-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Budipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Budipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13502 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Budipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Budipine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9026OPI2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


